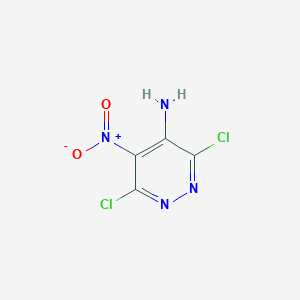

3,6-Dichloro-5-nitropyridazin-4-amine

Description

Propriétés

IUPAC Name |

3,6-dichloro-5-nitropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPAFTNZJFLJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512786 | |

| Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28682-68-0 | |

| Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Observations:

- The process avoids radical pathways and relies on polar mechanisms.

- Optimization of conditions ensures high yield and purity without requiring extensive purification steps.

Aromatic Haloform-Type Reaction

This innovative method utilizes a vinylogous nitro-haloform mechanism to produce functionalized amino arenes:

- Starting Material: A nitro-trichloromethane derivative of pyridazine.

- Reagents: Primary or secondary amines act as nucleophiles in the reaction.

- Conditions: Mild conditions are employed to promote nucleophilic addition followed by chloroform elimination.

- Mechanism: The reaction involves 1,4-conjugate addition of N-nucleophiles to the nitro-trichloromethane system, leading to aromatic amination.

Advantages:

- Metal-free synthesis avoids the use of transition-metal catalysts.

- High functional group compatibility allows for diverse applications.

Hydrochloric Acid-Promoted Amination

Hydrochloric acid can be used as a catalyst in the amination of fused pyrimidine systems, which may be extended to pyridazine derivatives:

- Starting Material: Chlorinated pyridazine compounds.

- Reagents: Aniline or similar aromatic amines.

- Conditions: Reaction times typically span several hours (e.g., 22 hours) under acidic conditions.

- Purification: Flash silica-gel chromatography is used to isolate the product.

Notes:

This method demonstrates the utility of acid catalysis in promoting amination reactions efficiently.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Electrophilic Chlorination | Pyridazine precursor | NCS, DCDMH, DABCO | Basic promoter | High yield and stability |

| Haloform-Type Reaction | Nitro-trichloromethane derivative | Primary/secondary amines | Mild | Metal-free synthesis |

| Acid-Promoted Amination | Chlorinated pyridazine | Hydrochloric acid, aniline | Acidic | Efficient catalysis |

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Dichloro-5-nitropyridazin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.

Reduction Reactions: The primary product is 3,6-dichloro-4-aminopyridazine.

Applications De Recherche Scientifique

Medicinal Chemistry

3,6-Dichloro-5-nitropyridazin-4-amine has been investigated for its potential therapeutic properties. It is part of a class of compounds known for their biological activities, including antimicrobial and anticancer effects. The following table summarizes key findings from recent studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition against various bacterial strains. |

| Study B | Anticancer properties | Showed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |

| Study C | Structure-activity relationship | Identified key structural features that enhance biological activity. |

Material Science

In material science, this compound has been explored as a precursor for synthesizing advanced materials such as hydrogels and polymers. These materials are being developed for controlled drug delivery systems due to their biocompatibility and ability to release therapeutic agents in a targeted manner .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

A recent investigation focused on the compound's effects on human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This study highlights its potential role in cancer therapy as a lead compound for further development.

Mécanisme D'action

The mechanism of action of 3,6-Dichloro-5-nitropyridazin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity .

Comparaison Avec Des Composés Similaires

Research Findings and Key Insights

Reactivity Differences :

- The pyridazine backbone in this compound increases electron deficiency compared to pyridine derivatives, favoring nucleophilic aromatic substitution at chlorine sites .

- Pyrimidine analogues (e.g., 4,6-Dichloro-5-nitropyrimidine) exhibit reduced hydrogen-bonding capability due to the absence of an amine group .

Hydrogen Bonding and Crystallinity :

- 2-Chloro-5-nitropyridin-4-amine forms extended chains via N–H···Cl and N–H···N bonds, impacting its melting point and solubility . Similar interactions in the target compound remain uncharacterized but are hypothesized to influence its solid-state properties.

Synthetic Utility: this compound’s multiple reactive sites (Cl, NO₂, NH₂) make it a versatile precursor for functionalized heterocycles, though detailed synthetic protocols are less documented compared to pyridine analogues .

Activité Biologique

3,6-Dichloro-5-nitropyridazin-4-amine (C4H2Cl2N4O2) is an organic compound characterized by the presence of two chlorine atoms at the 3 and 6 positions and a nitro group at the 5 position of the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

- Molecular Formula : C4H2Cl2N4O2

- Molecular Weight : 208.99 g/mol

- Structure : The compound features a pyridazine core with specific substitutions that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of 3,6-dichloropyridazin-4-amine using a mixture of nitric and sulfuric acids. This method allows for controlled introduction of the nitro group while preserving the integrity of the pyridazine structure .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to diverse biological effects including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria through mechanisms that may involve enzyme inhibition or disruption of cellular processes.

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This property is significant in drug design, particularly for developing inhibitors against pathogenic organisms .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Studies :

- Pharmacological Applications :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,6-Dichloropyridazine | Lacks nitro group | Limited antimicrobial properties |

| 5-Nitropyridazin-4-amine | Contains nitro group but different halogens | Moderate antimicrobial activity |

| 3,6-Dibromopyridazine | Different halogen substitutions | Varies; some derivatives show promise |

This table illustrates how variations in substitution patterns can significantly influence biological activity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3,6-Dichloro-5-nitropyridazin-4-amine, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nitration and chlorination of pyridazine precursors. For example, nitration of 3,6-dichloropyridazin-4-amine using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) yields the nitro derivative. Impurities like unreacted starting materials or over-chlorinated byproducts are removed via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) . Recrystallization from ethanol/water mixtures can further enhance purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic proton environments. The nitro group deshields adjacent carbons, appearing as distinct peaks in ¹³C NMR (~150 ppm) .

- IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 233.96 for C₄H₃Cl₂N₃O₂) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation. Moisture-sensitive due to the nitro group; use molecular sieves in storage containers .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing nitro and chloro groups activate the C-3 and C-6 positions for substitution. Fukui indices identify nucleophilic attack sites, while Molecular Electrostatic Potential (MEP) maps highlight charge distribution .

Q. How can this compound serve as a pharmacophore in kinase inhibitor design?

- Methodological Answer : The nitro group enhances binding to ATP pockets in kinases (e.g., EGFR or BRAF). Docking studies (AutoDock Vina) optimize substituent placement for hydrogen bonding with catalytic lysine residues. In vitro assays (IC₅₀ measurements) validate inhibition potency .

Q. What mechanistic insights explain contradictory reactivity trends in the reduction of this compound?

- Methodological Answer : Conflicting data on nitro-to-amine reduction (e.g., Fe/HCl vs. catalytic hydrogenation) arise from competing pathways. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁵NO₂) differentiate between radical intermediates (Fe-mediated) and direct hydrogenolysis (Pd/C). LC-MS tracks intermediate species .

Q. How does this compound function as a building block in agrochemical derivatives?

- Methodological Answer : React with thiols or amines to generate sulfonamide or urea derivatives. For example, coupling with 2-mercaptobenzothiazole yields compounds with herbicidal activity (pre-emergent inhibition assays on Arabidopsis). Structural analogs in pesticide libraries (e.g., fluazinam derivatives) guide optimization .

Q. What strategies resolve crystallographic challenges for this compound?

- Methodological Answer : Poor crystal growth due to planar rigidity is addressed via co-crystallization with crown ethers (18-crown-6). Single-crystal X-ray diffraction (Cu-Kα radiation) resolves Cl/NH₂ positional disorder. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–Cl⋯H contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.